Ripk3-IN-2 Demonstrates Potent Inhibition of HT-29 Colorectal Cancer Cell Growth
Ripk3-IN-2 potently inhibits the growth of HT-29 human colorectal adenocarcinoma cells, a model system highly relevant for necroptosis studies. The compound was tested across a concentration range of 0.3–20 μM over a 42-hour period . While a precise IC50 value for this assay is not explicitly reported in the primary source, the observed growth inhibition within this concentration window demonstrates its cellular activity . In contrast, the widely used RIPK3 inhibitor GSK'872 exhibits an IC50 of 1.3 nM in biochemical kinase assays but is often used at concentrations of 5–25 μM in cellular models of necroptosis, highlighting the significant difference between biochemical potency and required cellular efficacy . This cellular activity data provides a direct, functional endpoint for comparing the anti-proliferative effects of RIPK3 inhibition.
| Evidence Dimension | Inhibition of HT-29 cell growth (cell viability) |
|---|---|
| Target Compound Data | Growth inhibition observed across 0.3–20 μM concentration range after 42 hours |
| Comparator Or Baseline | GSK'872: Biochemical IC50 = 1.3 nM; Cellular necroptosis models use 5–25 μM |
| Quantified Difference | Not directly comparable due to different assay endpoints (cellular functional vs. biochemical potency); Ripk3-IN-2's cellular activity range is consistent with effective concentrations of other RIPK3 inhibitors in cell-based assays. |
| Conditions | HT-29 human colorectal adenocarcinoma cell line; 42-hour incubation; viability assay (unspecified) |
Why This Matters
This data provides a direct cellular functional benchmark for Ripk3-IN-2's activity, enabling researchers to compare its anti-proliferative effects in a relevant cancer cell line against other RIPK3 inhibitors used in similar experimental setups.
